molecular formula C16H18ClNO B3008742 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2216751-17-4

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

货号: B3008742
CAS 编号: 2216751-17-4
分子量: 275.78
InChI 键: NZDLVIDOXFSZDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The benzyloxy group attached to the tetrahydroisoquinoline core enhances its chemical properties, making it a valuable compound in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the tetrahydroisoquinoline core.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Benzyl halides, alkyl halides, and other electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

科学研究应用

Pharmacological Applications

BTHIQ and its derivatives exhibit significant pharmacological properties, primarily due to their structural similarity to various natural alkaloids.

Smooth Muscle Relaxation

Research indicates that BTHIQ derivatives possess smooth muscle relaxant properties. They are effective in inhibiting contractions in vascular and visceral smooth muscles, making them potential candidates for treating conditions such as colonic irritability and chronic cholecystitis. The mechanism involves vasodilation and inhibition of intestinal contractions, which could be beneficial for patients with spasmodic disorders .

Antitumor Activity

Several studies have highlighted the antitumor potential of BTHIQ derivatives. For instance, compounds derived from this structure have shown potency against various cancer cell lines, including HL-60 and COLO 205, with IC50 values below 1 μM. The mechanism involves apoptosis induction through disruption of microtubule assembly and activation of apoptotic pathways .

Neurochemical Applications

BTHIQ has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

Acetylcholinesterase Inhibition

BTHIQ derivatives have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission in the brain, potentially alleviating symptoms associated with cognitive decline .

Multi-Target Directed Ligands

Recent developments have focused on synthesizing multi-target directed ligands (MTDLs) that incorporate BTHIQ structures. These MTDLs aim to address multiple pathways involved in neurodegenerative diseases and depression, showcasing promising results in preclinical studies .

Anti-inflammatory Properties

BTHIQ has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of BTHIQ involves several methods, including reductive cyclization techniques that yield high purity and yield rates. Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of BTHIQ derivatives. For instance, modifications at specific positions on the isoquinoline ring can enhance biological activity while minimizing toxicity .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Smooth Muscle RelaxationBTHIQ derivatives showed significant relaxation effects on smooth muscle tissues; potential use in treating visceral spasms .
Study 2Antitumor ActivityDerivatives exhibited high potency against various cancer cell lines; apoptosis was induced via microtubule disruption .
Study 3AChE InhibitionDemonstrated strong AChE inhibitory activity; implications for Alzheimer's treatment development .
Study 4Anti-inflammatory EffectsShowed promise in modulating inflammatory pathways; potential application in chronic inflammatory diseases .

作用机制

The mechanism of action of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

    Tetrahydroisoquinoline: The parent compound without the benzyloxy group.

    Benzyloxy-substituted Isoquinolines: Compounds with similar structures but different substitution patterns.

Uniqueness: 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the benzyloxy group, which enhances its chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

生物活性

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by its tetrahydroisoquinoline structure, which is known for its ability to interact with various biological targets. The presence of the benzyloxy group enhances its lipophilicity and may influence its receptor binding affinity.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydroisoquinolines exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Tetrahydroisoquinoline Derivatives

CompoundActivity Against Gram-PositiveActivity Against Gram-Negative
7-(Benzyloxy)-1,2,3,4-TetrahydroisoquinolineModerateHigh
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideHighModerate

Neuropharmacological Effects

The compound has been investigated for its potential role as an orexin receptor antagonist. A study indicated that 7-substituted tetrahydroisoquinolines exhibit selective antagonism at the orexin 1 (OX1) receptor, which is implicated in regulating sleep-wake cycles and appetite . This antagonism may have therapeutic implications for conditions such as insomnia and obesity.

Table 2: Orexin Receptor Antagonism Potency

CompoundOX1 K_e (nM)OX2 K_e (nM)Selectivity Ratio (OX1/OX2)
7-(Benzyloxy)-1,2,3,4-Tetrahydroisoquinoline23.7>10000>1000
Other AnaloguesVariesVariesVaries

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It is suggested that tetrahydroisoquinolines may inhibit cyclooxygenase enzymes involved in the inflammatory response . This mechanism could be beneficial in developing treatments for inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Interactions : The compound selectively binds to orexin receptors and may modulate neurotransmitter release.
  • Enzyme Inhibition : It inhibits cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators.

Case Studies

Recent studies have highlighted the potential applications of tetrahydroisoquinolines in drug development:

  • Neurodegenerative Diseases : Research indicates that compounds with similar structures exhibit neuroprotective effects in models of Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Cancer Therapy : Investigations into hypoxia-selective cytotoxins derived from tetrahydroisoquinolines suggest their potential as chemotherapeutic agents .

属性

IUPAC Name

7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16;/h1-7,10,17H,8-9,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDLVIDOXFSZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。